molecular formula C12H15BFNO4 B1454273 2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073353-89-5

2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1454273
CAS RN: 1073353-89-5
M. Wt: 267.06 g/mol
InChI Key: QYXHQOSFZITWSU-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-FNP-TMD, is a boronic acid derivative which has been used for various scientific research applications, including the synthesis of compounds, the study of biochemical and physiological effects, and the exploration of future directions.

Scientific Research Applications

Applications in Synthesis and Material Development

  • Synthesis of Stilbenes and Boron Capped Polyenes : This compound is used in the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, which are instrumental in developing boron-containing stilbene derivatives and boron-capped polyenes. These compounds show potential as new materials for LCD technology and are being explored for therapeutic applications in neurodegenerative diseases (Das et al., 2015).

  • Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives : Utilized in the creation of specific boronic acid derivatives, which demonstrate inhibitory activity against serine proteases including thrombin. These compounds are significant in both medicinal chemistry and enzymology (Spencer et al., 2002).

  • Development of Polymer Materials : Plays a critical role in the polymerization process to create materials like poly(3-hexylthiophene) with potential applications in advanced material science, particularly in the field of conductive polymers (Yokozawa et al., 2011).

Advanced Analytical and Sensory Applications

  • Detection of Hydrogen Peroxide Vapor : Key in synthesizing boron ester-based organic thin-film fluorescence probes for explosive detection, specifically in identifying peroxide-based explosives through hydrogen peroxide vapor detection (Fu et al., 2016).

  • Boronate-Based Fluorescence Probes : Essential for creating boronate ester fluorescence probes used in detecting hydrogen peroxide (H2O2), showcasing the compound's significance in chemical sensing and environmental monitoring (Lampard et al., 2018).

Crystallographic and Conformational Studies

  • Structural and DFT Studies : Used in the synthesis of boric acid ester intermediates, allowing for crystallographic and conformational analyses that enhance our understanding of molecular structures and physicochemical properties, contributing to the fields of crystallography and computational chemistry (Huang et al., 2021).

properties

IUPAC Name

2-(2-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(15(16)17)7-10(9)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXHQOSFZITWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674579
Record name 2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1073353-89-5
Record name 2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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